molecular formula C14H16N2O2 B2510985 Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 10199-55-0

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B2510985
CAS RN: 10199-55-0
M. Wt: 244.294
InChI Key: PTGXNENSKKSZDH-UHFFFAOYSA-N
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Description

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms opposite each other. The pyrazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of bioactive molecules, including those with anti-inflammatory, analgesic, and antipyretic properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized using a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized under ultrasound irradiation, which significantly reduced reaction times . These methods demonstrate the regioselectivity and efficiency of pyrazole synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles between the pyrazole ring and adjacent benzene rings . The crystal structure of ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate was also characterized, belonging to the monoclinic system .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further cyclize to form condensed pyrazoles . Diazotization and coupling reactions have been used to synthesize pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using spectroscopic methods and computational chemistry. For instance, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, and DFT calculations were used to compare theoretical and experimental structures . The molecular electrostatic potential and frontier molecular orbitals of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate were investigated using DFT calculations, providing insights into the compound's properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate serves as a building block in the synthesis of various heterocyclic compounds. Its chemical structure allows for the creation of diverse heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, which are crucial in pharmaceutical research and development. The unique reactivity of this compound under mild conditions enables the generation of versatile cynomethylene dyes and heterocyclic compounds from a wide range of precursors, highlighting its importance in synthetic organic chemistry (Gomaa & Ali, 2020).

Biological Applications

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives have shown a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral properties. This versatility makes the compound and its derivatives significant for medicinal chemistry, offering potential pathways for the development of new therapeutic agents. The mini-review by Cetin (2020) provides an overview of the synthesis of pyrazole carboxylic acid derivatives and their biological applications, emphasizing their role as scaffold structures in the discovery of biologically active compounds (Cetin, 2020).

Anticancer Research

Recent studies have focused on synthesizing pyrazoline derivatives, including Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate, to develop new anticancer agents. These derivatives exhibit a broad spectrum of pharmacological effects, with particular emphasis on their anticancer activity. The research highlights the significance of pyrazoline derivatives in cancer treatment and encourages further exploration of this compound in oncological research (Ray et al., 2022).

Safety And Hazards

According to Sigma-Aldrich, Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate has a hazard classification of Acute Tox. 4 Oral . The signal word is “Warning” and it has the GHS07 pictogram . The compound is also classified as a Combustible Solid .

properties

IUPAC Name

ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGXNENSKKSZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a 0° C. mixture of the above-prepared 5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester (350 mg, 1.62 mmoles) and iodoethane (260 μL, 3.23 mmoles) in DMF (3 mL) was added neat LiH (spatula tip, excess) under a nitrogen atmosphere. The resulting mixture was warmed up to room temperature and stirred overnight. The crude reaction was cooled to 0° C., quenched with aqueous NH4Cl, diluted with ethyl acetate and enough water to dissolve all solids. The phases were separated, and the organic phase was washed sequentially with water and brine, dried over Na2SO4, filtered, and concentrated in vacuo. The regioisomeric products separated and purified by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to give the title compound (167 mg, 42% yield, higher Rf in hexanes/ethyl acetate) and the undesired regioisomer (175 mg, 44% yield) as white solids. 1H NMR (CDCl3, 400 MHz): 7.81 (d, 2H); 7.40 (dd, 2H); 7.29 (dd, 1H); 7.13 (s, 1H); 4.63 (q, 2H); 4.37 (q, 2H); 1.47 (t, 3H); 1.41 (t, 3H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

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